![molecular formula C15H13N3O2S B5658798 5-methyl-N-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5658798.png)
5-methyl-N-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide
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Overview
Description
Synthesis Analysis
Thienopyrimidines, including the specific compound , are synthesized through various methods. A common approach involves the cyclization of substituted benzyl chlorides and chloroacetic acid to produce novel derivatives of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides. The structures of these compounds are typically confirmed using 1H NMR spectral data and elemental analysis (Kolisnyk et al., 2015).
Molecular Structure Analysis
The molecular structure of thienopyrimidines is characterized by the presence of distinct spectral signals in their 1H NMR spectra, such as the sharp singlet of the amino group, the signal of the methyl group at position 5 of the thieno[2,3-d]pyrimidine system, and the signal of the carboxamide NH group. These features help in understanding the structural aspects and electronic configuration of the molecules (Kolisnyk et al., 2015).
Chemical Reactions and Properties
Thienopyrimidines undergo various chemical reactions, including interaction with nucleophiles and electrophiles, cyclization reactions, and substitutions, which allow for the introduction of diverse functional groups. These reactions are crucial for modifying the chemical properties and biological activities of these compounds.
Physical Properties Analysis
The physical properties of thienopyrimidines, such as solubility, melting point, and crystallinity, are influenced by the nature of the substituents on the thiophene and pyrimidine rings. These properties are essential for determining the compound's suitability for different applications, including pharmaceutical formulations.
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, reactivity towards various reagents, and stability, are determined by the specific functional groups present in the thienopyrimidine compounds. The presence of the carboxamide group, in particular, plays a significant role in the compound's reactivity and interaction with biological targets.
For a deeper understanding of these topics, the cited paper provides valuable insights into the synthesis, structure, and properties of thienopyrimidine derivatives (Kolisnyk et al., 2015).
properties
IUPAC Name |
5-methyl-N-(2-methylphenyl)-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c1-8-5-3-4-6-10(8)18-14(20)12-9(2)11-13(19)16-7-17-15(11)21-12/h3-7H,1-2H3,(H,18,20)(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMPOCJSCHUNRAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(C3=C(S2)N=CNC3=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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